2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a complex organic compound characterized by its trifluoromethyl group and oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the condensation of benzaldehyde with amines. The subsequent introduction of the trifluoromethyl group and the oxirane ring requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The oxirane ring can be oxidized to form a diol.
Reduction: : The trifluoromethyl group can be reduced under specific conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of a diol derivative.
Reduction: : Formation of a trifluoromethylated compound with reduced fluorine content.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology
In biological research, the compound can be used to study enzyme inhibition and protein binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug design and development.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products, from coatings to adhesives.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
Uniqueness
2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is unique due to its combination of the trifluoromethyl group and the oxirane ring, which are not commonly found together in other compounds. This combination imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[7-(oxiran-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)12(18)17-4-3-8-1-2-9(11-7-19-11)5-10(8)6-17/h1-2,5,11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKBZCZZROAREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C3CO3)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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